molecular formula C19H22O B1360612 3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-60-1

3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1360612
CAS RN: 898753-60-1
M. Wt: 266.4 g/mol
InChI Key: BTSCZQMCCBGLHK-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O and a molecular weight of 266.38 . It is also known by its CAS Number: 898753-63-4 .


Molecular Structure Analysis

The InChI code for 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Reactions with Phenols and Aryl Halides : The compound 3-dimethylamino-2,2-dimethyl-2H-azirine, which shares structural similarities with the compound , has been studied for its reactions with phenols and aryl halides. These reactions are significant for understanding the behavior and potential applications of related compounds in organic synthesis and chemical reactions (Chandrasekhar, Heimgartner, & Schmid, 1977).

  • Synthesis and Characterization : A compound closely related to 3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone was synthesized and fully characterized by various methods including IR, NMR, GC-MS, and elemental analysis. This kind of research is vital for understanding the properties and potential applications of such compounds in various fields (عسيري, خان, & خان, 2011).

  • Synthesis and Solid-State Structures : The synthesis and analysis of similar compounds, particularly those involving thiophene structures, have been explored. These studies provide insights into the molecular structures and potential applications of such compounds in materials science and chemistry (Pomerantz, Amarasekara, & Dias, 2002).

  • Semiconducting Polymers : Research on semiconducting polymers containing similar structural units has been conducted. This research is crucial for the development of new materials with potential applications in electronics and optoelectronics (Kong et al., 2009).

  • Synthetic Applications : The compound has been explored in various synthetic applications, including as precursors or intermediates in the synthesis of more complex molecules. This kind of research is essential for advancing synthetic methodologies in organic chemistry (Chou & Tsai, 1991).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-15(3)17(11-13)9-10-19(20)18-8-7-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSCZQMCCBGLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644741
Record name 3-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898753-60-1
Record name 3-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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